REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])#[N:4].[H][H].C(Cl)(Cl)(Cl)[Cl:14]>CS(C)=O>[Cl:14][CH:5]([C:3]#[N:4])[C:6]([O:8][CH2:9][CH3:10])=[O:7] |f:0.1|
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Name
|
|
Quantity
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79.1 g
|
Type
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reactant
|
Smiles
|
C(#N)CC(=O)OCC
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Name
|
|
Quantity
|
156 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
Occasional cooling
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Type
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TEMPERATURE
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Details
|
to maintain the temperature between 20°-25° C
|
Type
|
CUSTOM
|
Details
|
The mixture was carefully quenched with HOAc
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OCC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85.2 g | |
YIELD: PERCENTYIELD | 82.5% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |